(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride

Beschreibung

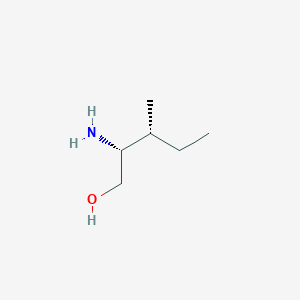

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt, structurally characterized by a pentanol backbone with methyl and amino groups at the 2- and 3-positions, respectively. It is commonly known as L-Isoleucinol hydrochloride and serves as a biochemical reagent in research applications . The compound is synthesized via asymmetric routes, with purity levels exceeding 99% in commercial preparations. Key physicochemical properties include solubility in polar solvents like methanol and water, and storage recommendations at -20°C under inert atmospheres to ensure stability .

Eigenschaften

IUPAC Name |

(2S,3S)-2-amino-3-methylpentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHCGJWYOKYTE-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

L-Isoleucinol hydrochloride, also known as L-ISOLEUCINOL HCL or (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, is a derivative of the essential amino acid isoleucine. The primary targets of isoleucine and its derivatives are proteins in the body, as isoleucine is a key component of many proteins. It plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels.

Mode of Action

They provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain, and helping you to be more alert.

Biochemical Pathways

Isoleucine is involved in several biochemical pathways. In plants and microorganisms, isoleucine is synthesized from pyruvate and alpha-ketobutyrate. Enzymes involved in this biosynthesis include acetolactate synthase, acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, and valine aminotransferase.

In humans, isoleucine is both a glucogenic and a ketogenic amino acid. After transamination with alpha-ketoglutarate, the carbon skeleton is oxidized and split into propionyl-CoA and acetyl-CoA. Propionyl-CoA is converted into succinyl-CoA, a TCA cycle intermediate which can be converted into oxaloacetate for gluconeogenesis.

Pharmacokinetics

Isoleucine, as an essential amino acid, is absorbed by the body through dietary intake. It is then distributed throughout the body, where it is used in protein synthesis and other metabolic processes.

Result of Action

The result of L-Isoleucinol hydrochloride’s action is the production of proteins and other biochemical components that are essential for various bodily functions. These include energy production, brain stimulation, and alertness.

Action Environment

The action of L-Isoleucinol hydrochloride can be influenced by various environmental factors. For example, the availability of other amino acids, the overall nutritional status of the individual, and the presence of certain diseases can all affect the absorption, distribution, metabolism, and excretion of isoleucine.

Biologische Aktivität

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, also known as L-Isoleucinol hydrochloride, is a chiral compound with significant biological relevance. This article delves into its biological activity, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry, which includes a methyl group and a pentan-1-ol backbone. Its molecular formula is with a molecular weight of approximately 115.19 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.

Target Interactions

this compound primarily acts through its interaction with specific molecular targets such as enzymes and receptors. It plays a role in several biochemical pathways:

- Amino Acid Metabolism : As a derivative of isoleucine, it contributes to protein synthesis and energy production.

- Neurotransmitter Modulation : It may influence neurotransmitter systems, enhancing alertness and cognitive functions.

Biochemical Pathways

In human physiology, isoleucine serves both glucogenic and ketogenic functions. It is synthesized from pyruvate and alpha-ketobutyrate in plants and microorganisms. In humans, its metabolism is crucial for maintaining energy levels and supporting muscle function.

1. Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological effects:

- Anti-inflammatory Properties : Studies suggest that the compound may modulate inflammatory responses by interacting with Toll-like receptors (TLRs), potentially offering therapeutic benefits in autoimmune conditions .

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells under stress conditions, highlighting its potential in neurodegenerative disease management .

2. Toxicity and Safety

Toxicological assessments have shown that the compound has a favorable safety profile when used within recommended dosages. However, further studies are necessary to fully understand its long-term effects on human health .

Case Study 1: Autoimmune Disease Model

In a study involving mice with induced systemic lupus erythematosus (SLE), treatment with this compound demonstrated a reduction in anti-dsDNA antibody titers after prolonged administration. This suggests potential use in managing autoimmune disorders .

Case Study 2: Neuroprotective Research

A recent investigation into the neuroprotective effects of the compound found that it significantly reduced oxidative stress markers in cultured neuronal cells exposed to neurotoxic agents. This positions this compound as a candidate for further exploration in neuroprotection strategies .

Comparative Analysis of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Moderate | Modulation of TLRs |

| Neuroprotective | High | Reduction of oxidative stress |

| Protein synthesis enhancement | High | Essential amino acid precursor |

| Cognitive enhancement | Moderate | Neurotransmitter modulation |

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound is compared to analogs with similar stereochemistry, functional groups, or hydrochloride salt forms:

Key Differences :

- The adamantyl-substituted diol () features a bulky hydrophobic group, enhancing crystallinity and hydrogen-bonding networks.

- The pyrrolidine derivative () contains a cyclic secondary amine, enabling distinct biological interactions.

- The pentanoic acid analog () replaces the terminal hydroxyl with a carboxylic acid, altering solubility and reactivity.

Physicochemical Properties

Insights :

Crystal Packing and Hydrogen Bonding

- Adamantyl Diol HCl : Crystallizes in space group P2₁2₁2₁ with layered packing. Chloride ions form tridentate hydrogen bonds with hydroxyl and ammonium groups, stabilizing the lattice .

- Pyrrolidine HCl: Exhibits a bilayer structure with alternating polar (hydrogen-bonded Cl⁻, hydroxyls) and nonpolar (alkyl chains) regions .

Vorbereitungsmethoden

Lithium Aluminium Hydride (LAH) Reduction

L-Isoleucine is reduced using LAH in anhydrous tetrahydrofuran (THF) under reflux. The reaction proceeds via nucleophilic attack on the carboxyl group, yielding the primary alcohol:

Reaction Conditions

-

Substrate : L-Isoleucine (10 g, 0.08 mol)

-

Reagent : Lithium aluminium hydride (7.2 g, 0.19 mol)

-

Solvent : Dry THF (120 mL)

-

Temperature : Reflux (20 hours)

-

Workup : Quenching with ethyl acetate and aqueous NaOH

Outcome

-

Yield : 4.5 g (~50% theoretical yield based on free base)

-

-

δ 0.75–0.90 (6H, m, CH)

-

δ 3.57 (1H, dd, J = 3.27, 10.64 Hz, CHOH)

-

Limitations

-

LAH poses safety risks due to pyrophoric nature.

-

Requires rigorous anhydrous conditions.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt. While explicit details are absent in the sources, standard protocols involve:

-

Dissolving isoleucinol in anhydrous ethanol.

-

Adding concentrated HCl dropwise at 0°C.

Stereospecific Grignard Synthesis

A patent-pending method optimizes stereochemical control for industrial-scale synthesis of related intermediates, adaptable to (2S,3S)-2-amino-3-methylpentan-1-ol.

Grignard Reaction with 3-Methoxyphenylmagnesium Bromide

Reaction Scheme

-

Substrate : S(+)-1,1-Dimethylamino-2-methylpentan-3-one (V)

-

Reagent : 3-Methoxyphenylmagnesium bromide (IV)

-

Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 25°C (reflux)

-

Catalysis: Iodine

-

Outcome

-

Yield : 94% (86 g from 42 g substrate)

-

Purity : 98% (GC analysis)

Advantages

-

Avoids chiral HPLC for enantiomer separation.

-

High stereoselectivity (99% ee achievable).

Racemization and Enantiomer Recycling

The same patent describes a racemization process to recover unwanted enantiomers, enhancing overall yield.

Base-Mediated Racemization

Procedure

-

Substrate : Unwanted (+) or (−)-1,1-dimethylamino-2-methylpentan-3-one (V or Va)

-

Base : Aqueous NaOH (50%)

-

Solvent : Water or dichloromethane

-

Temperature : Ambient

Outcome

Significance

-

Reduces waste and improves cost-efficiency.

-

Critical for large-scale pharmaceutical synthesis.

Comparative Analysis of Methods

Key Observations

-

Grignard Method excels in yield and stereochemical precision but requires specialized equipment.

-

LAH Reduction is accessible for small-scale synthesis but less efficient.

-

Racemization complements industrial processes by minimizing enantiomeric waste.

Characterization and Quality Control

Structural Verification

Q & A

Basic: What are the optimal synthetic routes for (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, and how is stereochemical purity ensured?

Methodological Answer:

The synthesis typically involves:

- Chiral precursor selection : Use enantiomerically pure starting materials (e.g., L-valine derivatives) to establish the (2S,3S) configuration.

- Key steps :

- Amino alcohol formation : Reduction of ketone intermediates (e.g., 3-methylpentan-1-one) with chiral catalysts like (R)- or (S)-BINAP-ligated transition metals to control stereochemistry .

- Hydrochloride salt formation : Reaction with HCl in anhydrous ethanol, followed by crystallization to enhance purity .

- Analytical validation : Confirm enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® AD-H column) and compare retention times with known standards. Absolute configuration is verified by X-ray crystallography or optical rotation .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures comprehensive characterization:

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from methyl and amino groups. The (2S,3S) configuration produces distinct splitting patterns in the methine protons (δ ~3.5–4.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching C₆H₁₅ClNO⁺ (calc. 152.0837).

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profile under nitrogen atmosphere .

Advanced: How does stereochemistry at C2 and C3 influence reactivity in downstream reactions (e.g., oxidation or substitution)?

Methodological Answer:

The (2S,3S) configuration impacts reaction kinetics and selectivity:

- Oxidation studies : Tertiary alcohol oxidation (e.g., with KMnO₄/CrO₃) proceeds slower compared to secondary alcohols, with stereochemistry preserving the ketone product’s configuration. Steric hindrance from the 3-methyl group reduces side reactions .

- Substitution reactions : Nucleophilic attack at the amino group is sterically modulated by the adjacent methyl group. For example, benzoylation under Schotten-Baumann conditions yields higher diastereoselectivity in (2S,3S) vs. (2R,3R) isomers .

- Mitigation strategy : Use DFT calculations to model transition states and predict regioselectivity .

Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:

Contradictions often arise from experimental design limitations. To address this:

- Accelerated stability testing :

- pH-dependent degradation : Perform forced degradation studies at pH 1–13 (40°C, 75% RH) and monitor via HPLC. The compound is prone to hydrolysis at the C1-OH group under acidic conditions, forming a ketone byproduct .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and phase transitions. Degradation above 150°C correlates with HCl release .

- Statistical modeling : Apply Arrhenius equations to extrapolate shelf-life data from accelerated conditions .

Advanced: What strategies are effective for troubleshooting low yields in enantioselective synthesis?

Methodological Answer:

Low yields may stem from:

- Catalyst optimization : Screen chiral ligands (e.g., Josiphos, Mandyphos) and solvents (e.g., THF vs. DCM) to improve enantiomeric excess (ee). For example, Ru-BINAP systems increase ee to >95% in hydrogenation steps .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduction to amines or racemization). Quench reactions at 50% conversion to minimize decomposition .

- Crystallization tweaks : Optimize anti-solvent addition (e.g., tert-butyl methyl ether) and cooling rates to enhance crystal purity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

- Emergency contacts : For exposure or inhalation, contact CHEMTREC (+1-800-424-9300) and provide SDS Section 1.4 details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.